Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)
Overview
Description
Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) is a compound that belongs to the class of bisphosphonates, which are characterized by a P-C-P moiety and are known for their pharmacological importance, particularly in the treatment of bone disorders. The bisphosphonate moiety is crucial for imparting significant pharmacological action, and derivatives of bisphosphonates have been extensively studied for their potential applications in medicine .
Synthesis Analysis
The synthesis of bisphosphonates can be achieved through various synthetic routes. Tetraethyl vinylidenebisphosphonate serves as a versatile synthetic intermediate for the preparation of highly functionalized bisphosphonates. It is an electron-deficient alkene that can undergo conjugate addition with a range of reagents, including strong nucleophiles like organometallic reagents and enolates, as well as mild nucleophiles such as amines, mercaptans, and alcohols . Additionally, it can act as a dipolarophile or dienophile in cycloaddition reactions, leading to the formation of five- or six-membered rings containing the bisphosphonic unit .
Molecular Structure Analysis
The molecular structure of bisphosphonates is characterized by the presence of two phosphonate groups attached to a central carbon atom. In the case of tetraethyl vinylidenebisphosphonate, the central carbon is part of an alkene group, which allows for various chemical transformations. The bisphosphonate moiety is known to form strong bonds with calcium ions, which is one of the reasons for its effectiveness in treating bone-related conditions .
Chemical Reactions Analysis
Tetraethyl vinylidenebisphosphonate can participate in a variety of chemical reactions. It can undergo Michael addition reactions with different nucleophiles, leading to the formation of various functionalized bisphosphonates . Cycloaddition reactions, such as Diels–Alder and 1,3-dipolar cycloadditions, are also possible, providing access to cyclic bisphosphonate derivatives . These reactions expand the chemical diversity of bisphosphonates and enable the synthesis of compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
Bisphosphonates, including tetraethyl vinylidenebisphosphonate, exhibit unique physical and chemical properties due to their bisphosphonate moiety. They have a high affinity for calcium ions, which is essential for their role in bone metabolism. The bisphosphonate group also imparts a high degree of hydrophilicity to the molecule, which can influence its solubility and distribution in biological systems . The presence of the vinylidene group in tetraethyl vinylidenebisphosphonate provides additional reactivity, allowing for further chemical modifications and the synthesis of a wide range of bisphosphonate derivatives .
Scientific Research Applications
Synthesis and Structural Studies
- Tetraethyl [1,3-phenylenedi(methylene)]bis(phosphonate) has been used in the synthesis of bis(crown ether) containing 1,3-distyrylbenzenes. These compounds have been studied for their spectral properties and electrochemistry, showing unique conformations and fluorescence characteristics (Nuriev et al., 2017).
Chemical Reactions and Synthesis
- Tetraethyl vinylidenebis(phosphonate) reacts with substituted 1,3-dienes to form cyclohex-3-ene-1,1-bis(phosphonates). This process is significant in organic chemistry for the production of various bisphosphonate compounds (Ruzziconi et al., 2003).
Coordination Chemistry and Fluorescence
- A study on lanthanide complexes using a similar bis-phosphonate ligand demonstrated the formation of different types of 1D coordination complexes. These complexes exhibit strong fluorescence, highlighting potential applications in materials science and photophysics (Hu et al., 2011).
Synthetic Applications in Medicinal Chemistry
- Bis(phosphonates) conjugated to diterpenoid skeletons through polymethylene spacers have been synthesized using tetraethyl methylenebis(phosphonate). Some of these compounds have shown antimicrobial activity and cytotoxicity against cancer cell lines, suggesting potential therapeutic applications (Strobykina et al., 2019).
Organic Synthesis Methodologies
- The synthesis of various organic compounds using tetraethyl methylenebisphosphonate has been explored, such as the production of ketene S,S-acetals. This research contributes to the development of new synthetic methods in organic chemistry (Neidlein & Eichinger, 1991).
Scale Inhibition and Structural Analysis
- Aminomethylene phosphonates, similar in structure, have been studied for their role as scale inhibitors. Their crystal and molecular structures provide insights into potential industrial applications (Demadis & Baran, 2004).
properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-[4-(diethoxyphosphorylmethyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O6P2/c1-5-25-29(23,26-6-2)17-19-9-13-21(14-10-19)22-15-11-20(12-16-22)18-30(24,27-7-3)28-8-4/h9-16H,5-8,17-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCOGQJUVZRNSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C2=CC=C(C=C2)CP(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348326 | |
Record name | Tetraethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) | |
CAS RN |
17919-34-5 | |
Record name | Tetraethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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